molecular formula C8H18ClNO B1434034 4-Methoxy-4-methylazepane hydrochloride CAS No. 1795535-48-6

4-Methoxy-4-methylazepane hydrochloride

Cat. No.: B1434034
CAS No.: 1795535-48-6
M. Wt: 179.69 g/mol
InChI Key: BDPCWGGJLUATKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-4-methylazepane hydrochloride is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol . It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is often used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

4-Methoxy-4-methylazepane hydrochloride has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 4-Methoxy-4-methylazepane hydrochloride typically involves the reaction of 4-methoxy-4-methylazepane with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar principles, with additional steps for purification and quality control.

Chemical Reactions Analysis

4-Methoxy-4-methylazepane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of 4-Methoxy-4-methylazepane hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological system it interacts with.

Comparison with Similar Compounds

4-Methoxy-4-methylazepane hydrochloride can be compared with other similar compounds, such as:

    4-Methylazepane hydrochloride: This compound lacks the methoxy group, which can significantly alter its chemical and biological properties.

    4-Ethoxy-4-methylazepane hydrochloride: The ethoxy group can change the compound’s reactivity and interactions with biological systems.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-methoxy-4-methylazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-8(10-2)4-3-6-9-7-5-8;/h9H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPCWGGJLUATKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNCC1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-4-methylazepane hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Methoxy-4-methylazepane hydrochloride
Reactant of Route 3
4-Methoxy-4-methylazepane hydrochloride
Reactant of Route 4
4-Methoxy-4-methylazepane hydrochloride
Reactant of Route 5
4-Methoxy-4-methylazepane hydrochloride
Reactant of Route 6
4-Methoxy-4-methylazepane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.